2-Fluoro-4-(pyridin-3-yl)benzoylchloridehydrochloride
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Overview
Description
2-fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride is a chemical compound that belongs to the class of fluorinated aromatic compounds It is characterized by the presence of a fluorine atom, a pyridine ring, and a benzoyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Selectfluor® as a fluorinating agent to introduce the fluorine atom into the pyridine ring . The reaction conditions often include the use of solvents such as acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination reactions using specialized equipment to handle the reagents and reaction conditions safely. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The aromatic ring can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while coupling reactions would result in the formation of biaryl compounds.
Scientific Research Applications
2-fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride has a wide range of applications in scientific research:
Biology: The compound can be used to study the effects of fluorinated aromatic compounds on biological systems, including their interactions with enzymes and receptors.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The benzoyl chloride group can also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, further modulating its activity.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-(pyridin-3-yl)benzoyl chloride hydrochloride
- 2-bromo-4-(pyridin-3-yl)benzoyl chloride hydrochloride
- 2-iodo-4-(pyridin-3-yl)benzoyl chloride hydrochloride
Uniqueness
2-fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its chloro, bromo, and iodo analogs. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H8Cl2FNO |
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Molecular Weight |
272.10 g/mol |
IUPAC Name |
2-fluoro-4-pyridin-3-ylbenzoyl chloride;hydrochloride |
InChI |
InChI=1S/C12H7ClFNO.ClH/c13-12(16)10-4-3-8(6-11(10)14)9-2-1-5-15-7-9;/h1-7H;1H |
InChI Key |
MFDFVPNDCNCRRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=C(C=C2)C(=O)Cl)F.Cl |
Origin of Product |
United States |
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